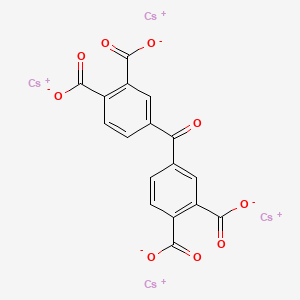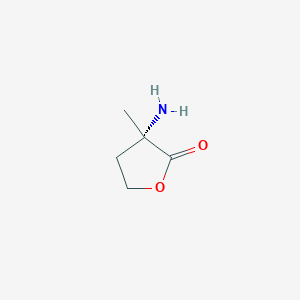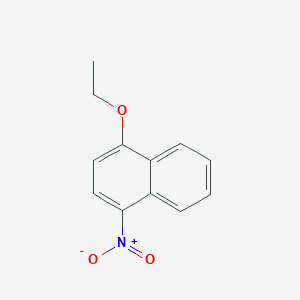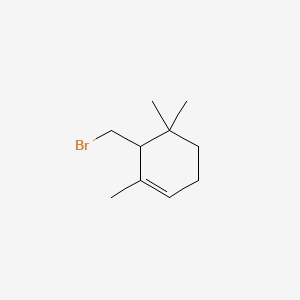![molecular formula C9H7IO2 B13779985 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/no-structure.png)
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is an organic compound characterized by the presence of an iodoethenyl group attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole typically involves the iodination of a precursor compound, such as 1,3-benzodioxole, followed by the introduction of the ethenyl group. One common method involves the use of iodine and a suitable base under controlled conditions to achieve the desired iodination. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(Z)-2-bromoethenyl]-1,3-benzodioxole
- 5-[(Z)-2-chloroethenyl]-1,3-benzodioxole
- 5-[(Z)-2-fluoroethenyl]-1,3-benzodioxole
Uniqueness
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H7IO2 |
|---|---|
Peso molecular |
274.05 g/mol |
Nombre IUPAC |
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7IO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3- |
Clave InChI |
AACFKGATIHVYBK-ARJAWSKDSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\I |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
